molecular formula C21H26N2O B3977327 1-benzyl-4-(3-phenylbutanoyl)piperazine

1-benzyl-4-(3-phenylbutanoyl)piperazine

Cat. No.: B3977327
M. Wt: 322.4 g/mol
InChI Key: OKGWGMOPOXWGFB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylbutanoyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 3-phenylbutanoyl moiety at the N4 position. Piperazine-based compounds are widely studied for their versatility in drug discovery due to their ability to modulate receptor binding, pharmacokinetics, and metabolic stability. The benzyl group contributes to lipophilicity and π-π interactions, while the 3-phenylbutanoyl chain introduces steric and electronic effects that may influence target engagement and solubility.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-18(20-10-6-3-7-11-20)16-21(24)23-14-12-22(13-15-23)17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGWGMOPOXWGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Receptor Affinity

Piperazine derivatives exhibit varied receptor affinities depending on substituent type and position:

  • Benzyl vs. Phenyl Groups : In thiazolopyrimidine derivatives, benzyl-substituted piperazine (compound 3 , Ki = 58 nM) showed ~10-fold higher hA2AAR binding affinity than its phenyl-substituted counterpart (compound 2 , Ki = 594 nM) . Similarly, 1-benzyl-4-(piperazin-1-yl)-1H-indole analogs demonstrated reduced 5-HT6 receptor affinity (Ki = 72–916 nM) when additional substituents were introduced on the piperazine ring .
  • Acyl vs. Alkyl Chains: The 3-phenylbutanoyl group in the target compound may enhance receptor selectivity compared to shorter acyl or alkyl chains. For example, coumarin-piperazine hybrids with a three-carbon linker showed subnanomolar 5-HT1A receptor affinity, whereas direct attachment of piperazine to the core structure reduced activity .

Solubility and Physicochemical Properties

The spacer between the piperazine moiety and the core structure critically impacts solubility:

  • Ethylene/Methylene Spacers: Quinolone derivatives with ethylene spacers (e.g., compound 8ac) exhibited high solubility (80+ μM) and optimal pKa (6–7), while direct attachment of N-phenylpiperazine (compound 8a) reduced solubility (<20 μM) due to lower pKa (≤3.8) .
  • Benzyl Substitution : Replacing N-phenylpiperazine with N-benzylpiperazine (compound 8b ) restored solubility to 60–80 μM, suggesting the benzyl group balances lipophilicity and aqueous compatibility .

Metabolic Stability

Piperazine rings are metabolic hotspots. Studies on Chagas disease therapeutics identified deethylation and N-oxidation as primary metabolic pathways for piperazine-containing compounds . In fluoroquinolones, the piperazine moiety is susceptible to MnO2-mediated oxidation, leading to dealkylation and hydroxylation .

Selectivity and Functional Outcomes

  • BACE1 Inhibition : Indole-piperazine hybrids (e.g., compound 8 , IC50 = 19.66 mM) demonstrated moderate BACE1 inhibitory activity, with structural modifications like phenylsulfonyl or benzyloxy groups enhancing binding .
  • Antimicrobial Activity: Hydrazones of 1-benzyl-4-aminopiperazine showed selective activity against Bacillus subtilis and Mycobacterium phlei, highlighting the role of substituents in antimicrobial specificity .

Data Tables

Table 1: Comparative Receptor Affinity of Piperazine Derivatives

Compound Structure Target Receptor Affinity (Ki/IC50) Reference
1-Benzyl-4-(piperazin-1-yl)-1H-indole Benzyl + piperazine substituents 5-HT6 Ki = 72–916 nM
Thiazolopyrimidine 3 Benzyl-piperazine hA2AAR Ki = 58 nM
Coumarin-piperazine 3d Three-carbon linker + acetyl 5-HT1A Ki < 1 nM
Quinolone 8a N-phenylpiperazine - Solubility <20 μM

Table 2: Solubility and Physicochemical Trends

Compound Spacer Type Aqueous Solubility (μM) Calculated pKa Reference
Quinolone 8ac Ethylene >80 6–7
Quinolone 8b Benzyl 60–80 6–7
Quinolone 8a Direct attachment <20 ≤3.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(3-phenylbutanoyl)piperazine
Reactant of Route 2
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1-benzyl-4-(3-phenylbutanoyl)piperazine

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